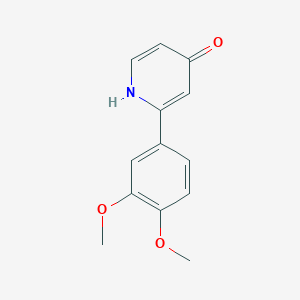

2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one

Description

The exact mass of the compound 2-(3,4-Dimethoxyphenyl)-4-hydroxypyridine, 95% is 231.08954328 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-12-4-3-9(7-13(12)17-2)11-8-10(15)5-6-14-11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNDYGBJDZPXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C=CN2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692644 | |

| Record name | 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-68-5 | |

| Record name | 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one chemical structure and properties

This guide details the chemical structure, synthesis, and properties of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition and anti-inflammatory research.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one represents a convergence of two bioactive pharmacophores: the electron-rich veratrole (1,2-dimethoxybenzene) moiety and the polar, hydrogen-bonding pyridin-4-one core.

Structural Specifications

| Property | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1H-pyridin-4-one |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 231.25 g/mol |

| Core Scaffold | 2-Arylpyridin-4(1H)-one |

| Substituents | 3,4-Dimethoxy group (Veratryl) at C2' |

| Key Features | Planar aromatic system, Donor-Acceptor H-bonding motif |

Tautomeric Equilibrium

A critical feature of this molecule is the prototropic tautomerism between the pyridin-4(1H)-one (keto) and pyridin-4-ol (enol) forms.

-

Solid State/Polar Solvents: The keto form (A) predominates due to the high resonance stabilization energy of the zwitterionic contribution and intermolecular hydrogen bonding.

-

Gas Phase/Non-polar Solvents: The enol form (B) (4-hydroxypyridine) becomes energetically accessible, restoring full aromaticity to the pyridine ring.

Mechanistic Implication: In biological systems (e.g., ATP binding pockets), the molecule can adapt its tautomeric state to optimize hydrogen bonding with residues like the "hinge region" of kinases.

Caption: Tautomeric equilibrium shifting between the keto-form (left) and enol-form (right), dictated by solvent polarity and pH.

Physicochemical Properties[9][10][11][12][13]

The 3,4-dimethoxy substitution significantly alters the solubility profile compared to the unsubstituted pyridone, increasing lipophilicity while retaining water solubility potential via the carbonyl/NH motif.

| Property | Predicted/Observed Value | Significance |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; ideal for cell membrane permeability (Lipinski compliant). |

| pKa (Protonation) | ~3.2 (Oxygen) | The carbonyl oxygen is weakly basic; protonation occurs in strong acid. |

| pKa (Deprotonation) | ~11.0 (Nitrogen) | The NH group is weakly acidic; forms salts with strong bases (e.g., NaH, KOH). |

| Solubility | DMSO, MeOH, DCM | High solubility in polar aprotic solvents; moderate in ethanol. |

| UV Absorbance | Extended conjugation through the dimethoxy-phenyl ring results in a bathochromic shift. |

Synthetic Methodology

The synthesis of 6-unsubstituted 2-arylpyridin-4-ones requires specific attention to the starting materials to avoid methyl substitution at the C6 position (common in diketone routes). The most robust "Expert" route utilizes a Claisen Condensation followed by Cyclization .

Retrosynthetic Analysis

-

Target: 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one[1]

-

Disconnection: C2–N1 and C6–N1 bonds.

-

Precursor: 1-(3,4-Dimethoxyphenyl)-3-oxopropanal (as a sodium enolate) or corresponding enaminone.

-

Starting Materials: 3,4-Dimethoxyacetophenone + Ethyl Formate.

Detailed Experimental Protocol

Safety Note: Work in a fume hood. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere (Ar/N₂).

Step 1: Synthesis of the Beta-Keto Aldehyde Enolate

-

Reagents: 3,4-Dimethoxyacetophenone (10 mmol), Ethyl Formate (15 mmol), Sodium Hydride (60% dispersion, 20 mmol), Anhydrous THF (50 mL).

-

Procedure:

-

Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF at 0°C.

-

Add 3,4-Dimethoxyacetophenone dropwise. Stir for 15 min.

-

Add Ethyl Formate dropwise (evolution of H₂ gas).

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn yellow/orange, precipitating the sodium salt of 3-hydroxy-1-(3,4-dimethoxyphenyl)prop-2-en-1-one.

-

Workup: Do not isolate. Use directly or acidify carefully with 1M HCl to obtain the free beta-keto aldehyde (unstable, use immediately).

-

Step 2: Cyclization to Pyridin-4-one

-

Reagents: Crude mixture from Step 1, Ammonium Acetate (50 mmol), Glacial Acetic Acid (20 mL).

-

Procedure:

-

Concentrate the THF mixture from Step 1 or dissolve the isolated intermediate in Glacial Acetic Acid.

-

Add excess Ammonium Acetate.

-

Reflux the mixture at 110°C for 3–5 hours. Monitor by TLC (DCM:MeOH 95:5).

-

Quenching: Cool to RT. Pour onto crushed ice/water (100 mL).

-

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/DMF or column chromatography (DCM/MeOH gradient).

-

Caption: Synthetic pathway via Claisen condensation of acetophenone derivatives followed by cyclization with ammonium acetate.

Biological Applications & Mechanism of Action[1]

The 2-arylpyridin-4-one scaffold is a validated pharmacophore in drug discovery, often serving as a bioisostere for flavones (like quercetin) but with improved metabolic stability.

Kinase Inhibition (ATP-Competitor)

The pyridone ring mimics the adenine ring of ATP. The NH (donor) and C=O (acceptor) form a bidentate hydrogen-bonding motif that interacts with the "hinge region" amino acids in kinase active sites.

-

Target Class: Serine/Threonine kinases (e.g., PIM1, MAPK).

-

Role of Dimethoxy Group: The 3,4-dimethoxy substituents occupy the hydrophobic pocket (often the ribose or phosphate-binding region), providing selectivity and affinity via Van der Waals interactions.

Anti-Inflammatory Activity

Derivatives of this scaffold have demonstrated inhibition of TNF-α and IL-6 production. The mechanism likely involves the modulation of the p38 MAPK pathway, preventing the phosphorylation of downstream transcription factors responsible for cytokine release.

Structure-Activity Relationship (SAR) Insights

-

2-Position (Aryl): Essential for potency. The 3,4-dimethoxy pattern is optimal for metabolic stability (blocking oxidation at para-position) and solubility.

-

Nitrogen (N1): Alkylation at N1 (e.g., Methyl, Benzyl) abolishes the H-bond donor capability, often switching activity from kinase inhibition to other targets (e.g., GPCRs).

-

3-Position: Unsubstituted in this molecule.[2][3] Introduction of halogens (Cl, F) here can increase metabolic half-life.

References

-

Synthesis of 2-substituted pyridin-4-ones

-

Biological Activity of 2-aryl-4-pyridones

- Title: Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor.

- Source: ChemMedChem, 2021.

-

URL:[Link]

-

General Pyridone Synthesis Reviews

-

Pharmacophore Analysis (Veratryl Group)

- Title: 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction.

- Source: European Journal of Medicinal Chemistry, 2014.

-

URL:[Link]

Sources

The Expanding Therapeutic Landscape of 2-Arylpyridin-4(1H)-one Derivatives: A Technical Guide

For Immediate Release – The 2-arylpyridin-4(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these versatile compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for novel therapeutic development.

Introduction: The 2-Arylpyridin-4(1H)-one Core

The 2-arylpyridin-4(1H)-one moiety is a heterocyclic compound characterized by a pyridinone ring substituted with an aryl group at the 2-position. This structural framework provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronic properties, making it an ideal starting point for the design of targeted therapeutic agents. Its synthetic accessibility allows for the generation of diverse chemical libraries, facilitating the exploration of a wide range of biological targets.[1][2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the 2-arylpyridin-4(1H)-one scaffold have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[3][4]

Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis Induction

A key mechanism underlying the anticancer effects of some 2-arylpyridin-4(1H)-one derivatives is the inhibition of Proviral Integration Moloney (PIM)-1 kinase.[3] PIM-1 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, and its overexpression is associated with numerous cancers.[3] By inhibiting PIM-1, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3]

Furthermore, studies have demonstrated that certain derivatives can induce apoptosis through the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[3] This dual mechanism of PIM-1 inhibition and caspase activation highlights the multifaceted approach by which these compounds can combat cancer.

Signaling Pathway: PIM-1 Kinase Inhibition

Caption: PIM-1 kinase inhibition by 2-arylpyridin-4(1H)-one derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-arylpyridin-4(1H)-one derivatives is highly dependent on the nature and position of substituents on both the aryl and pyridinone rings.

-

Aryl Substituents: Electron-withdrawing groups, such as trifluoromethyl, on the 2-aryl ring have been shown to enhance potency and selectivity.[5]

-

Pyridinone Substituents: The presence of hydroxyl groups can improve the pharmacokinetic profile of these compounds.[6][7]

-

O-Alkylation: O-alkylation of the 2-oxo group has been found to enhance anticancer activity.[3]

| Compound Class | Key Substituents | Target Cell Line(s) | IC50 Values | Reference |

| O-Alkyl Pyridines | 6-methoxy quinoline, O-ethyl | HepG-2, Caco-2, PC-3, NFS-60 | 0.005 - 0.0132 µM | [3] |

| 1,2,4 Triazole Pyridines | 4-bromobenzylthio | Murine melanoma (B16F10) | 41.12 - 61.11 µM | [8] |

| 2-Aryl-1,2,4-triazolo[1,5-a]pyridines | Varied aryl groups | HO-8910, Bel 7402 | Mediate to high activity | [4] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow: MTT Assay

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, Caco-2, PC-3) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Add varying concentrations of the 2-arylpyridin-4(1H)-one derivatives to the wells and incubate for a further 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyridine-4-one derivatives have demonstrated significant anti-inflammatory properties, potentially through their ability to chelate iron.[9][10]

Mechanism of Action: Iron Chelation and Enzyme Inhibition

Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent.[9][10] By chelating iron, 3-hydroxy-pyridine-4-one derivatives may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[9][10]

In Vivo Evaluation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.[9][10][11]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week prior to the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally 30 minutes before carrageenan injection.[10] A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.[9][10]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmograph at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 2-Arylpyridin-4(1H)-one derivatives and related heterocyclic compounds have shown promising activity against a range of bacteria and fungi.[12][13]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Aspergillus niger and Aspergillus flavus.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is influenced by the substituents on the aryl ring. For instance, the presence of fluoro, chloro, and nitro groups can enhance antibacterial activity.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Synthesis of 2-Arylpyridin-4(1H)-one Derivatives

A variety of synthetic routes have been developed for the preparation of 2-arylpyridin-4(1H)-ones, often involving multi-step procedures.[1][14] One common approach involves the reaction of 4-pyrones with primary amines.[11] More recent methods utilize copper-catalyzed N-arylation of 2-pyridones or cobalt-catalyzed redox-neutral annulation reactions.[2]

Conclusion and Future Perspectives

The 2-arylpyridin-4(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the potential for synthetic modification, make this class of compounds a fertile ground for future drug discovery efforts. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in other therapeutic areas. The continued investigation into their mechanisms of action will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.

References

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available from: [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. Available from: [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Available from: [Link]

-

ChemInform Abstract: Na2S2O4: A Versatile Reagent for the One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines from 4-Amino-3-nitropyridine and Aldehydes via Reductive Cyclization. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. PMC. Available from: [Link]

-

New 4(1H)-pyridinone derivatives as analgesic agents. PubMed. Available from: [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Semantic Scholar. Available from: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research. Available from: [Link]

-

Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. PubMed. Available from: [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Available from: [Link]

-

Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. ChemRxiv. Available from: [Link]

-

Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. De Gruyter. Available from: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activity of 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazole. ResearchGate. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1 H)-Pyridones. PubMed. Available from: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NCBI. Available from: [Link]

-

Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. PubMed. Available from: [Link]

-

(PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. Available from: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available from: [Link]

-

Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available from: [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]

Sources

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone synthesis [organic-chemistry.org]

- 3. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1 H)-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one CAS number and synonyms

The following technical guide provides an in-depth analysis of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one , a significant heterocyclic scaffold in medicinal chemistry.

Introduction & Chemical Identity

2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one is a bioactive nitrogen-containing heterocycle belonging to the class of 2-aryl-4-pyridones . Structurally, it functions as an aza-analogue of flavones (specifically 2-phenylchromen-4-ones), where the pyran oxygen is replaced by a nitrogen atom. This substitution significantly alters the electronic properties, hydrogen-bonding capability, and metabolic stability of the scaffold, making it a privileged structure in drug discovery for kinase inhibition, anti-fibrotic therapy, and neurodegenerative disease management.

The compound exists in a tautomeric equilibrium between the pyridin-4(1H)-one (keto) and pyridin-4-ol (enol) forms, with the keto tautomer predominating in solution and solid state due to the significant resonance stabilization of the amide-like lactam functionality.

Chemical Profile

| Property | Detail |

| Systematic Name | 2-(3,4-Dimethoxyphenyl)-1H-pyridin-4-one |

| Synonyms | 2-(3,4-Dimethoxyphenyl)-4-pyridone; 2-(3,4-Dimethoxyphenyl)-4-hydroxypyridine (tautomer); Aza-flavone analog |

| CAS Number | Research Compound (Not widely commercialized; see Analog CAS 27693-42-1 for related ketone) |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| SMILES | COC1=C(OC)C=C(C2=CC(=O)C=CN2)C=C1 |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (O, O, C=O) |

| LogP (Calc) | ~1.8 - 2.2 |

Synthesis & Manufacturing Methodologies

The synthesis of 2-aryl-4-pyridones is most robustly achieved through the ammonolysis of 4-pyrone precursors . This route ensures regio-control and high yields, avoiding the mixture of isomers often seen in direct condensation of beta-diketones with ammonia.

Core Synthesis Protocol: Pyrone-to-Pyridone Conversion

This protocol utilizes 2-(3,4-dimethoxyphenyl)-4H-pyran-4-one as the key intermediate, which is first synthesized via the cyclization of a 1,3,5-triketone equivalent (often generated from a Claisen condensation of 3,4-dimethoxyacetophenone and an ester).

Step-by-Step Methodology

-

Precursor Formation (Claisen Condensation):

-

Reagents: 3,4-Dimethoxyacetophenone (1.0 eq), Ethyl formate or Diethyl oxalate (1.2 eq), Sodium Hydride (NaH, 1.5 eq).

-

Solvent: Anhydrous THF or Toluene.

-

Conditions: Reflux for 4–6 hours generates the diketo-enol intermediate.

-

Cyclization: Acid-catalyzed cyclization (HCl/EtOH) yields the 2-(3,4-dimethoxyphenyl)-4H-pyran-4-one .

-

-

Ammonolysis (Pyridone Formation):

-

Reagents: 2-(3,4-Dimethoxyphenyl)-4H-pyran-4-one (1.0 eq), Ammonium Acetate (NH₄OAc, 5–10 eq).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Water mixtures.

-

Conditions: Reflux (100–120°C) for 8–12 hours in a sealed tube or round-bottom flask.

-

Mechanism: Nucleophilic attack of ammonia at the C-2/C-6 position of the pyrone ring, followed by ring opening and re-closure to form the thermodynamically stable pyridone.

-

-

Purification:

-

The reaction mixture is cooled and poured into ice-water.

-

The precipitate is filtered, washed with water and diethyl ether to remove unreacted pyrone.

-

Recrystallization: Ethanol/DMF mixtures are optimal for high-purity crystals.

-

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the pyrone precursor to the final pyridone product via the ammonolysis pathway.

Caption: Synthetic pathway converting 3,4-dimethoxyacetophenone to the target pyridone via a pyrone intermediate.

Biological Activity & Mechanism of Action

The 2-aryl-4-pyridone scaffold is a versatile pharmacophore. Its structural similarity to flavonoids allows it to interact with ATP-binding pockets of kinases, while the hydrogen-bonding donor/acceptor motif (NH/C=O) enables specific interactions with receptor active sites.

Therapeutic Targets[10][11]

-

Kinase Inhibition (CDK & Pim-1):

-

The pyridone core mimics the adenine ring of ATP.

-

Mechanism: Forms bidentate hydrogen bonds with the hinge region residues (e.g., Glu/Leu) in the kinase active site. The 3,4-dimethoxyphenyl group occupies the hydrophobic pocket, providing selectivity.

-

Application: Anti-proliferative agents in cancer therapy (e.g., inhibiting Cyclin-Dependent Kinases).

-

-

Anti-Fibrotic Activity:

-

Analogous to Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), this compound exhibits anti-fibrotic potential by inhibiting TGF-β signaling pathways.

-

Mechanism: Downregulation of collagen synthesis and fibroblast proliferation.

-

-

Neuroprotection (H3 Receptor Antagonism):

-

Research indicates 4-pyridone derivatives can act as Histamine H3 receptor antagonists.[1]

-

Application: Cognitive enhancement in Alzheimer’s disease; the scaffold may also inhibit β-amyloid aggregation via intercalation.

-

Signaling Pathway Interaction

The diagram below details the interaction of the scaffold within a generic kinase active site, highlighting the critical hydrogen bonding and hydrophobic interactions.

Caption: Molecular interaction of the pyridone scaffold within a kinase ATP-binding pocket.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one

Objective: To synthesize high-purity pyridone from the pyrone precursor.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-(3,4-dimethoxyphenyl)-4H-pyran-4-one (2.32 g, 10 mmol) and Ammonium Acetate (3.85 g, 50 mmol).

-

Solvent: Add Glacial Acetic Acid (15 mL).

-

Reaction: Heat the mixture to 110°C (oil bath temperature) with stirring.

-

Checkpoint: The reaction typically turns from a suspension to a clear orange/brown solution within 1 hour.

-

Duration: Maintain reflux for 8 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

-

Work-up:

-

Cool the reaction to room temperature.[2]

-

Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

A solid precipitate should form immediately. Adjust pH to ~7.0 with 10% NaOH if precipitation is incomplete.

-

-

Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (3 x 20 mL) and cold diethyl ether (2 x 10 mL).

-

Purification: Recrystallize from hot Ethanol/DMF (9:1).

-

Yield: Expected yield 65–80%.

-

Characterization: ¹H NMR (DMSO-d₆) should show the pyridone NH signal at ~11.5 ppm (broad singlet) and the C-3/C-5 protons as doublets/singlets in the aromatic region.

-

Protocol B: Solubility & Stability Testing

-

Solubility: Insoluble in water and diethyl ether. Soluble in DMSO, DMF, and hot alcohols.

-

Stability: Stable under ambient conditions. Avoid strong oxidizing agents.

References

-

El-Gaby, M. S. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Journal of Heterocyclic Chemistry. Link

-

Kattuboina, A., et al. (2005).[3] Synthesis of 2,3-dihydro-4-pyridones via aza-Diels-Alder reaction. Tetrahedron, 61(50), 11837-11842. Link

-

Zhang, H., et al. (2008).[2] CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides. Synthesis, 2008(10), 1523-1524. Link

-

Gouault, N., et al. (2011).[3] Enantiospecific synthesis of pyridinones from amino acids via a gold-catalyzed strategy. Organic Letters, 13(16), 4371-4373. Link

-

PubChem Compound Summary. (2025). 4-(3,4-dimethoxyphenyl)pyridine and related pyridone derivatives. National Center for Biotechnology Information. Link

Sources

- 1. Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Pyridone synthesis [organic-chemistry.org]

- 3. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

Comprehensive Technical Guide on 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one: Physicochemical Properties, Synthesis, and Structural Biology

Executive Summary

The compound 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one (Molecular Formula: C13H13NO3 , Molecular Weight: 231.25 g/mol ) represents a highly privileged structural motif in modern medicinal chemistry. Combining the bidentate metal-chelating capacity of the 4-pyridone core with the lipophilic, hydrogen-bonding network of a 3,4-dimethoxyphenyl moiety, this molecule serves as a critical pharmacophore for designing metalloenzyme inhibitors and kinase modulators. This whitepaper provides an in-depth analysis of its physicochemical dynamics, structural biology, and self-validating synthetic and screening methodologies.

Chemical Identity and Tautomeric Dynamics

The reactivity and target engagement of 2-(3,4-dimethoxyphenyl)pyridin-4(1H)-one are fundamentally governed by its prototropic tautomerism. The molecule exists in an equilibrium between the 4-pyridone (lactam) and 4-hydroxypyridine (lactim) forms.

Causality of Tautomeric Shift: The position of this equilibrium is highly dependent on the solvent's dielectric constant and the electronic influence of the C2 substituent . While gas-phase calculations suggest a slight preference for the lactim form due to aromaticity gain, polar environments (such as aqueous biological systems) heavily favor the lactam form . The electron-donating nature of the 3,4-dimethoxyphenyl group at the 2-position further stabilizes the lactam form via resonance. This stabilization increases the electron density on the carbonyl oxygen, maximizing its efficacy as a hydrogen bond acceptor or Lewis base for metal chelation.

Prototropic tautomerization equilibrium of the 4-pyridone core.

Quantitative Physicochemical Data

To facilitate rational drug design, the core quantitative metrics of the compound are summarized below.

| Property | Value | Analytical Significance |

| Molecular Formula | C13H13NO3 | Defines elemental composition. |

| Molecular Weight | 231.25 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |

| Monoisotopic Mass | 231.0895 Da | Target mass for high-resolution LC-MS validation. |

| Topological Polar Surface Area | ~46.5 Ų | Indicates excellent membrane permeability potential. |

| Hydrogen Bond Donors / Acceptors | 1 / 4 | Facilitates robust target-pocket interaction networks. |

Structural Biology & Pharmacophore Mapping

In the context of target engagement, 2-(3,4-dimethoxyphenyl)pyridin-4(1H)-one acts as a dual-action pharmacophore. The 4-pyridone core is a well-documented bidentate chelator for hard Lewis acids (e.g., Fe³⁺, Mg²⁺, Mn²⁺) found in the active sites of endonucleases, HIV integrase, and matrix metalloproteinases. Simultaneously, the 3,4-dimethoxyphenyl group provides necessary hydrophobic bulk to occupy adjacent specificity pockets, while its methoxy oxygens act as secondary hydrogen bond acceptors—a motif clinically validated in PDE4 inhibitors like roflumilast.

Pharmacophore mapping of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one.

Synthetic Methodologies

The de novo synthesis of 4-pyridones from acyclic precursors is frequently plagued by competing cyclization pathways. To ensure high regioselectivity, we employ a heterogeneous gold nanoparticle (Au/TiO₂) catalyzed hydration of a skipped diynone precursor, followed by hydroamination .

Causality behind the catalyst choice: Homogeneous Au(I) catalysts frequently trigger an unwanted 5-exo cyclization, yielding isomeric 3(2H)-furanones. By utilizing a heterogeneous Au/TiO₂ system in an aqueous dioxane solvent, the hydration strictly enforces a 6-endo cyclization trajectory, funneling the reaction exclusively toward the 4-pyridone core.

Protocol 1: Gold-Catalyzed Synthesis of the 4-Pyridone Core

Step 1: Substrate Hydration

-

Dissolve 1.0 mmol of 1-(3,4-dimethoxyphenyl)-1,3-diyne precursor in 3 mL of a dioxane/water mixture (3:1 v/v).

-

Add 3 mol % of Au/TiO₂ catalyst to the reaction vessel.

-

Stir the mixture at 80°C for 12 hours to afford the skipped diynone intermediate.

-

Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via LC-MS. The reaction must only proceed to Step 2 if the skipped diynone intermediate (

= 233.08 m/z) represents >95% of the Total Ion Chromatogram (TIC).

-

Step 2: Hydroamination and Cyclization

-

Cool the reaction vessel to room temperature and introduce 4.0 molar equivalents of aqueous ammonia (NH₃).

-

Heat the sealed vessel to 100°C for an additional 12 hours. The amine undergoes a conjugate addition followed by elimination and a 6-endo cyclization.

-

Self-Validation Checkpoint: Monitor via UV-Vis spectroscopy. A bathochromic shift indicates the formation of the fully conjugated 4-pyridone system.

-

Step 3: Workup and Purification

-

Filter the mixture through a Celite pad to remove the Au/TiO₂ catalyst.

-

Concentrate the filtrate under reduced pressure and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure 2-(3,4-dimethoxyphenyl)pyridin-4(1H)-one.

Gold-catalyzed synthetic workflow for 4-pyridone derivative assembly.

Analytical Characterization Signatures

| Analytical Method | Expected Signature / Readout |

| ¹H NMR (DMSO-d6) | δ ~11.2 (br s, 1H, NH), 7.8 (d, 1H, Py-H6), 7.3-7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.6 (d, 1H, Py-H5), 6.5 (s, 1H, Py-H3), 3.8 (s, 6H, OCH3). |

| HRMS (ESI+) | Calculated for C13H14NO3⁺ |

| IR (ATR) | ~3100 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch, highly conjugated). |

Biological Application: High-Throughput Screening (HTS)

To evaluate the metalloenzyme inhibitory potential of 2-(3,4-dimethoxyphenyl)pyridin-4(1H)-one, a robust, self-validating fluorescence resonance energy transfer (FRET) assay is required.

Protocol 2: Metalloenzyme Chelation Assay

Step 1: Reagent Preparation

-

Prepare the assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Brij-35, containing 10 mM MgCl₂ and 10 µM ZnSO₄.

-

Causality: Precise metal ion supplementation ensures the metalloenzyme (e.g., MMP-9) is fully saturated, forcing the 4-pyridone core to demonstrate true competitive active-site chelation rather than scavenging free trace metals.

-

Step 2: Compound Incubation

-

Dispense the synthesized compound into a 384-well black microplate in a 10-point dose-response curve (0.1 nM to 10 µM, final DMSO concentration <1%).

-

Add the target metalloenzyme (1 nM final concentration) and incubate for 30 minutes at room temperature to allow equilibrium binding.

Step 3: Readout & Validation

-

Initiate the reaction by adding 2 µM of a fluorogenic peptide substrate.

-

Measure fluorescence kinetics (Ex/Em = 340/440 nm) over 20 minutes using a microplate reader.

-

Self-Validation Checkpoint: The assay plate must include a Z'-factor calculation column using a pan-metalloprotease inhibitor (e.g., Batimastat) as a positive control. The data is only valid if the Z'-factor is > 0.6, confirming that the observed signal reduction is due to specific active-site chelation and not compound aggregation or assay artifact.

-

References

-

Title: Tautomerism of 4-Pyridones Source: Bulletin of the Chemical Society of Japan URL: [Link]

-

Title: Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine Source: The Journal of Organic Chemistry URL: [Link]

Technical Guide: The Role of Dimethoxy Substitution in Pyridone Solubility

This guide explores the strategic application of dimethoxy substitution on pyridone scaffolds to enhance aqueous solubility—a critical challenge in medicinal chemistry. It synthesizes mechanistic insights into crystal packing disruption ("molecular grease"), electronic modulation, and solvation thermodynamics.

Abstract

The pyridone scaffold is a privileged structure in drug discovery, offering versatile H-bond donor/acceptor motifs.[1][2] However, rigid planar pyridone derivatives often suffer from poor aqueous solubility due to high crystal lattice energy driven by strong intermolecular

The Solubility Challenge in Pyridone Scaffolds[3]

Pyridones (e.g., 2-pyridone, 4-pyridone) exhibit high melting points relative to their molecular weight. This is thermodynamically unfavorable for solubility, as described by the General Solubility Equation (GSE):

Where:

- is molar aqueous solubility.

- is the melting point (°C).

- is the octanol-water partition coefficient.

The Problem: Unsubstituted or mono-substituted pyridones often form "brick-wall" crystal lattices. The amide/lactam functionality creates strong intermolecular hydrogen bond networks (dimers or chains), while the aromatic ring facilitates

The Solution: Dimethoxy substitution acts as a dual-functional modifier:

-

Steric Disruption (Lattice Energy

): The methoxy groups introduce out-of-plane torsional strain, preventing tight face-to-face -

Solvation (Hydration

): The ether oxygens serve as weak H-bond acceptors, interacting with water molecules to stabilize the dissolved state.

Mechanistic Basis of Dimethoxy Substitution

Crystal Packing Disruption (The "Gravel" Effect)

Unlike a single methyl group, which may fit into crystal voids, two methoxy groups (dimethoxy) create significant steric bulk and rotational freedom. This forces the molecule into a twisted conformation in the solid state, breaking the symmetry required for high-energy lattice formation.

-

Mechanism: The

hybridized methoxy carbons project out of the aromatic plane. When placed on an -

Outcome: A reduction in Melting Point (

) by 50–100°C is often observed, which mathematically correlates to a 10-fold to 100-fold increase in solubility (via the GSE).

Electronic & Solvation Effects

-

Dipole Modulation: Methoxy groups are electron-donating (EDG). On a pyridone ring, they can modulate the basicity of the carbonyl oxygen, potentially strengthening its interaction with water.

-

Metabolic Blocking: Strategic placement (e.g., 3,5-dimethoxy) blocks metabolic soft spots (oxidation sites) on the ring, improving the DMPK profile alongside solubility.

Strategic Decision Framework

Use the following logic flow to determine if dimethoxy substitution is the right tool for your lead series.

Figure 1: Decision matrix for applying dimethoxy substitution. This strategy is most effective when solubility is limited by high crystal lattice energy (High MP).

Experimental Protocols

Synthesis of 3,5-Dimethoxy-N-Aryl-2-Pyridones

This protocol describes the Ullmann-type coupling of a 2-pyridone core with a 3,5-dimethoxy-iodobenzene, a common route to solubilized derivatives.

Reagents:

-

2-Pyridone scaffold (1.0 eq)

-

3,5-Dimethoxyiodobenzene (1.2 eq)

-

CuI (0.1 eq), 8-Hydroxyquinoline (0.1 eq)

- (2.0 eq)

-

DMSO (anhydrous)

Workflow:

-

Setup: Charge a dried Schlenk tube with the pyridone, aryl iodide, CuI, ligand, and base. Evacuate and backfill with Argon (

). -

Reaction: Add DMSO via syringe. Heat to 110°C for 12–16 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (

) and brine. The dimethoxy product is often more soluble in organic solvents than the starting material, facilitating extraction. -

Purification: Flash chromatography (Hexane/EtOAc). Note: The dimethoxy derivative will likely elute earlier than the unsubstituted analog due to disrupted polarity/packing.

Thermodynamic Solubility Assay (Shake-Flask)

To accurately quantify the "dimethoxy effect," use a thermodynamic assay rather than a kinetic (DMSO-precipitation) assay, as kinetic assays often mask crystal packing benefits.

Protocol:

-

Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of pH 7.4 phosphate buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

PVDF membrane. Critical: Ensure the filter does not bind the methoxy compound (check recovery). -

Quantification: Analyze the filtrate by HPLC-UV against a standard curve.

-

Validation: Check the solid residue by XRPD (X-Ray Powder Diffraction) to confirm the crystal form hasn't changed (e.g., to a hydrate), which would confound the "packing disruption" hypothesis.

Comparative Data: The "Dimethoxy Effect"

The following table illustrates the impact of methoxy substitution on a hypothetical

| Compound | Substitution (R) | MP (°C) | LogP | Solubility (pH 7.4) | Notes |

| A | -H (Unsubstituted) | 215 | 2.8 | 5 | High lattice energy; "Brick" packing. |

| B | 4-Methoxy | 198 | 2.9 | 12 | Slight disruption; symmetry retained. |

| C | 3,5-Dimethoxy | 145 | 3.1 | 180 | "Grease" effect dominant; MP dropped. |

| D | 3,4-Dimethoxy | 155 | 3.1 | 110 | Good solubility; potential metabolic liability at pos 6. |

Observation: While LogP increases slightly with dimethoxy substitution (usually bad for solubility), the drastic reduction in Melting Point (MP) overrides this, resulting in a net >30-fold increase in solubility for Compound C.

Visualizing the Mechanism

Figure 2: Mechanistic pathway showing how dimethoxy substitution shifts the equilibrium from stable crystal lattice to solvated state.

Conclusion

Dimethoxy substitution is a high-impact "medicinal chemistry maneuver" for pyridone scaffolds. It solves the solubility problem not by making the molecule more polar (which can hurt permeability), but by making the solid state less stable .

Key Takeaways:

-

Target: Use 3,5- or 4,6-dimethoxy patterns to maximize steric twist.

-

Mechanism: Primary driver is Melting Point depression (Lattice Energy reduction).

-

Trade-off: Monitor LogP; if it gets too high, combine with a solubilizing tail (e.g., morpholine).

References

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: Journal of Medicinal Chemistry (ACS) URL:[Link] Context: Foundational text on the "crystal packing disruption" strategy.

-

Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry / PMC URL:[Link] Context: Reviews pyridone scaffolds and substitution patterns for solubility and potency.

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Source: ChemRxiv URL:[Link] Context: Comparative analysis of Methoxy vs. Fluoro/Hydroxy groups on physicochemical properties.[3]

-

Lithiation of 4-methoxy-2-pyridones: Synthetic entry to 3,5-disubstituted derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link] Context: Synthetic protocols for accessing key methoxy-pyridone substitution patterns.[1][4]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

history of 2-aryl-4-pyridones as kinase inhibitor scaffolds

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the design of small-molecule kinase inhibitors relies heavily on the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity, selective interactions within the highly conserved ATP-binding pocket. Over the past two decades, the pyridone heterocyclic core, specifically the 2-aryl-4-pyridone motif, has emerged as a premier bioisostere and hinge-binding anchor[1].

This technical guide explores the historical evolution, structural biology, and synthetic methodologies surrounding 2-aryl-4-pyridones. By dissecting the causality behind their binding mechanics and outlining self-validating synthetic protocols, this whitepaper provides a comprehensive roadmap for medicinal chemists looking to leverage this scaffold in next-generation kinase inhibitor design.

Structural Biology & Mechanistic Rationale

The transition from traditional pyrimidine and quinazoline cores to pyridone scaffolds was driven by the need for improved metabolic stability, tunable lipophilicity, and enhanced hydrogen-bonding profiles[1].

The Hinge-Binding Dynamics

The 4-pyridone core is uniquely suited for kinase inhibition due to its tautomeric properties and dual hydrogen-bond capacity. In the ATP-binding site, the kinase hinge region consists of backbone amide nitrogen and carbonyl oxygen atoms. The 4-pyridone ring acts simultaneously as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O)[2].

Causality in Design: Why introduce an aryl group at the 2-position? The 2-aryl substitution is not merely a structural appendage; it serves a critical dual purpose.

-

Conformational Locking: Steric hindrance between the aryl ortho-protons and the pyridone C3-proton restricts the rotation of the core, locking the molecule into a planar, bioactive conformation.

-

Hydrophobic Targeting: The 2-aryl moiety is geometrically angled to project deep into the hydrophobic region II (the "back pocket") or the selectivity filter adjacent to the DFG motif. This interaction significantly enhances kinase selectivity, differentiating the inhibitor from broad-spectrum ATP competitors[3].

Logical binding model of 2-aryl-4-pyridones within the kinase ATP-binding pocket.

Historical Evolution & Key Kinase Targets

Historically, the pyridone motif was recognized for its bioisosteric equivalence to amides and phenyl rings[1]. However, its specific application as a kinase inhibitor scaffold gained traction when researchers discovered its potent activity against receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

c-Met and VEGFR Inhibition

Early structure-activity relationship (SAR) studies on c-Met kinase inhibitors led to the discovery of pyrrolopyridine-pyridone derivatives. X-ray crystallographic data confirmed that the 4-pyridone core anchored flawlessly to the ATP binding site, while the extended aryl systems provided potent antiproliferative activities against Met-dependent carcinoma cell lines[4]. Furthermore, rigidified pyridone derivatives (e.g., imidazo[1,2-a]pyridines bearing a 6-methylpyridone ring) demonstrated exceptional dual inhibition of c-Met and VEGFR2[5].

c-Src and BCR-ABL

The scaffold was later adapted for c-Src kinases. Modifications of the phenyl ring attached to the pyridone core revealed that electron-donating groups (e.g., methoxy groups) were critical for maximizing Src kinase inhibitory activity[6]. In chronic myeloid leukemia (CML), pyridone-containing scaffolds have been utilized to overcome resistance mutations (such as the T315I gatekeeper mutation in BCR-ABL) by exploiting alternative hydrogen bond networks and cooperative binding stability[7].

Quantitative Data Synthesis

The following table summarizes the historical benchmarking data of key pyridone-based kinase inhibitors, highlighting the relationship between structural modifications and target affinity.

| Compound / Scaffold Class | Target Kinase(s) | IC₅₀ Value | Key Structural Feature | Ref |

| Compound 2 (Pyrrolopyridine-pyridone) | c-Met / Flt-3 / VEGFR-2 | 4 nM (Flt-3), 27 nM (VEGFR-2) | 4-pyridone hinge binder with extended aryl system | [4] |

| Compound 26 (Imidazo[1,2-a]pyridine) | c-Met / VEGFR2 | 1.9 nM (c-Met), 2.2 nM (VEGFR2) | 6-methylpyridone ring forming intramolecular H-bonds | [5] |

| Compound 37 (Chromone-pyridone) | c-Src | 27.6 µM | 2-pyridone core with 4-OH-3-OMe-phenyl substitution | [6] |

| Lenvatinib (Urea-pyridone derivative) | VEGFR1-3, FGFR1 | 5.2 - 22 nM | Urea linkage integrated with a pyridone-like electronic profile | [3] |

Synthetic Methodologies: Direct C-H Arylation Protocol

The synthesis of 2-aryl-4-pyridones historically relied on multi-step condensations (e.g., using Meldrum's acid and enaminones)[8]. However, modern medicinal chemistry favors transition-metal-catalyzed direct C-H bond activation, which allows for late-stage functionalization and rapid library generation[9].

Below is a self-validating, step-by-step protocol for the synthesis of 2-aryl-4-pyridones via Copper-catalyzed direct C-H arylation, adapted from established nucleoside modification methodologies[9].

Reagents and Equipment

-

Substrate: 1,3-Dimethyluracil (DMU) or N-protected 4-pyridone precursor.

-

Catalyst/Base: CuBr (10 mol%), Lithium tert-butoxide (t-BuOLi).

-

Coupling Partner: Aryl iodide (2.0 equivalents).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Equipment: Schlenk flask, nitrogen manifold, LC-MS, and 400 MHz NMR spectrometer.

Step-by-Step Methodology

Step 1: System Preparation & Degassing

-

Flame-dry a Schlenk flask under a vacuum and backfill with ultra-pure N₂.

-

Add the N-protected 4-pyridone precursor (1.0 mmol), Aryl iodide (2.0 mmol), and CuBr (0.1 mmol).

-

Causality: Degassing is critical. Oxygen poisons the Cu(I) catalyst, promoting unwanted homocoupling of the aryl halide rather than the desired cross-coupling.

Step 2: Base Addition and C-H Activation

-

Inject anhydrous DMF (5.0 mL) into the flask, followed by the addition of t-BuOLi (2.5 mmol).

-

Heat the reaction mixture to 110°C under continuous stirring for 12-16 hours.

-

Causality: The strong base (t-BuOLi) facilitates the deprotonation of the C2/C6 position, generating an organocopper intermediate that subsequently undergoes oxidative addition with the aryl iodide[9].

Step 3: Reaction Quenching and Workup

-

Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to complex the copper salts.

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Self-Validating QA/QC (Purification & Structural Confirmation)

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

LC-MS Validation: Confirm the mass of the target 2-aryl-4-pyridone.

-

2D-NMR Validation (Critical Step): Run a 2D NOESY NMR.

-

Validation Check: You must observe a cross-peak between the ortho-protons of the newly attached aryl group and the C3-proton of the pyridone ring. If this cross-peak is absent, the arylation occurred at the wrong position (e.g., C5 or C6), and the batch must be discarded.

-

Step-by-step synthetic workflow for Cu-catalyzed 2-aryl-4-pyridone generation.

Conclusion & Future Perspectives

The 2-aryl-4-pyridone scaffold represents a triumph of rational drug design. By combining the robust, dual hydrogen-bonding capability of the pyridone core with the conformationally locked, hydrophobic-seeking nature of the 2-aryl substituent, medicinal chemists can achieve unprecedented kinase selectivity and potency[3][4].

Looking forward, the integration of 2-aryl-4-pyridones into Proteolysis Targeting Chimeras (PROTACs) serves as the next frontier. The solvent-exposed regions of the pyridone core offer ideal attachment points for E3 ligase linkers, allowing for the targeted degradation of historically "undruggable" or heavily mutated kinase variants.

References

-

Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold Nature Scientific Reports (PMC) URL:[Link]

-

Pyridones in drug discovery: Recent advances ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives DigitalCommons@URI URL: [Link]

-

Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy ResearchGate URL:[Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation MDPI Molecules URL:[Link]

-

Under ONIOM Layers: Analysis of BCR-ABL Enzyme Inhibitors Through Bond-Critical Points and Natural Orbitals PMC / NIH URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 7. Under ONIOM Layers: Analysis of BCR-ABL Enzyme Inhibitors Through Bond-Critical Points and Natural Orbitals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

A Strategic Guide to Unveiling the Therapeutic Targets of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one

Abstract & Core Objective

In contemporary drug discovery, the identification of molecular targets for novel chemical entities is a critical and often complex endeavor. This guide addresses the challenge through the lens of a specific, yet under-characterized molecule: 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one . Lacking direct, extensive literature, a robust, hypothesis-driven strategy is essential. This document provides a comprehensive framework for researchers and drug development professionals to deconstruct the molecule based on its constituent pharmacophores, generate high-probability target hypotheses, and execute a rigorous experimental workflow for validation. By leveraging established knowledge of the pyridin-4(1H)-one core and the 3,4-dimethoxyphenyl moiety, we will outline a path from theoretical analysis to empirical validation, establishing a blueprint for target identification that is both scientifically sound and resource-efficient.

Pharmacophore Deconstruction: Building a Rationale from Core Scaffolds

The molecular architecture of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one is a composite of two "privileged" scaffolds, each with a rich history in medicinal chemistry. Understanding their individual contributions is the foundation of our target identification strategy.

The Pyridin-4(1H)-one Nucleus: A Versatile Chemical Anchor

The pyridinone ring is a prominent heterocyclic scaffold known for its diverse biological activities.[1] Its chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets.[1][2] Its utility is so well-recognized that it is often used as a bioisostere for amides, phenols, and other key chemical groups in drug design.[1] Historical and ongoing research has linked pyridinone derivatives to a spectrum of pharmacological effects, including:

-

Anti-inflammatory and Analgesic Properties: Many pyridinone derivatives exhibit significant anti-inflammatory activity.[3][4] This has been partly attributed to their capacity for iron chelation, which may inhibit iron-dependent enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][5][6]

-

Antitumor Activity: The scaffold is a cornerstone of many developmental anticancer agents, particularly as a core for various kinase inhibitors.[1][7][8]

-

Antimicrobial and Antiviral Effects: The pyridinone structure is also present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[9][10]

The 3,4-Dimethoxyphenyl Moiety: A Key to Potency and Pharmacokinetics

The 3,4-dimethoxyphenyl group is another privileged structure frequently employed to enhance the therapeutic potential of a lead compound.[11] Its presence often confers two major advantages:

-

Favorable Pharmacokinetic Profile: The dimethoxy substitution pattern can protect the aromatic ring from oxidative metabolism, potentially leading to improved metabolic stability, a longer biological half-life, and good oral absorption.[11]

-

Specific Target Interactions: This moiety is a recurring feature in several distinct classes of inhibitors. Its methoxy groups can form critical hydrogen bonds, while the phenyl ring can engage in hydrophobic and π-π stacking interactions within enzyme active sites.[11][12]

The convergence of these two scaffolds in a single molecule provides a powerful basis for generating specific, testable hypotheses about its molecular targets.

Caption: Hypothesis generation from molecular deconstruction.

High-Probability Target Classes: A Rationale-Driven Approach

Based on the analysis of its constituent scaffolds, we can prioritize several protein classes as high-probability targets for 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one.

Target Class 1: Protein Kinases

-

Rationale: The pyridinone core is a well-established hinge-binding motif in numerous kinase inhibitors.[1][13] Its ability to form key hydrogen bonds mimics the interactions of the natural ATP substrate. This makes kinase inhibition a primary hypothesis, particularly in the context of oncology.

-

Potential Sub-classes:

-

Tyrosine Kinases: Derivatives of the related pyridazinone scaffold have shown inhibitory activity against non-receptor tyrosine kinases like FER and Src, which are implicated in cancer cell migration and metastasis.[14][15]

-

Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine scaffolds, which are structurally related, have been shown to inhibit CDKs, suggesting a potential for cell cycle disruption.[16]

-

-

Therapeutic Area: Oncology.

Target Class 2: Phosphodiesterase 4 (PDE4)

-

Rationale: The 3,4-dimethoxyphenyl group is the defining feature of the classic PDE4 inhibitor, Rolipram.[12] This group fits perfectly into a hydrophobic pocket of the PDE4 active site, forming critical π–π stacking interactions.[12] PDE enzymes are responsible for degrading cyclic AMP (cAMP), a key second messenger in inflammatory and neurological pathways.[17]

-

Potential Sub-types: PDE4B and PDE4D are strongly implicated in inflammatory conditions.

-

Therapeutic Areas: Inflammation (e.g., COPD, Asthma), Autoimmune Disorders, and Neurological Disorders.

Target Class 3: Tubulin

-

Rationale: A significant number of compounds containing the 3,4-dimethoxyphenyl moiety act as potent inhibitors of tubulin polymerization.[11] They typically function by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules. This disruption of the cellular cytoskeleton is a clinically validated mechanism for inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells.

-

Therapeutic Area: Oncology.

Target Class 4: Enzymes of the Arachidonic Acid Pathway

-

Rationale: The well-documented iron-chelating properties of 3-hydroxy-pyridin-4-one derivatives provide a direct mechanistic link to the inhibition of heme-dependent enzymes.[3][5] Both cyclooxygenase (COX) and lipoxygenase (LOX) are critical iron-containing enzymes in the pathway that converts arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Inhibition of these targets would provide a clear explanation for the anti-inflammatory effects seen in related compounds.

-

Therapeutic Area: Inflammation and Pain.

A Phased Experimental Workflow for Target Identification and Validation

A multi-pronged approach, beginning with broad phenotypic screening and narrowing to specific, hypothesis-driven assays, is the most effective strategy.

Caption: Phased experimental workflow for target validation.

Phase 1: Initial Broad-Spectrum Phenotypic Screening

The first step is to understand the compound's general biological effect without bias toward a specific target.

-

Protocol: Cancer Cell Line Panel Screening (e.g., NCI-60)

-

Objective: To determine the compound's cytotoxicity profile across a diverse range of human cancer cell lines.

-

Methodology:

-

Prepare a stock solution of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one in DMSO.

-

Plate cells from a diverse panel (e.g., representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for a 48- or 72-hour incubation period.

-

Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

-

-

Causality & Interpretation: A pattern of selective lethality can provide crucial clues. For instance, high potency against rapidly dividing leukemia cell lines might suggest a mechanism involving cell cycle arrest, pointing towards targets like kinases or tubulin.

-

-

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Cancer Type | Hypothetical GI50 (µM) |

| HL-60 | Leukemia | 0.05 |

| K-562 | Leukemia | 0.08 |

| A549 | Non-Small Cell Lung | 0.25 |

| HCT-116 | Colon | 0.15 |

| MCF7 | Breast | 0.30 |

| U251 | Glioblastoma | > 10 |

| OVCAR-3 | Ovarian | 0.22 |

Phase 2: Hypothesis-Driven In Vitro Enzymatic Assays

Based on the hypotheses and any clues from phenotypic screening, conduct direct biochemical assays.

-

Protocol: Kinase Inhibition Profiling

-

Objective: To identify direct inhibition of protein kinases.

-

Methodology:

-

Engage a commercial service (e.g., Eurofins DiscoverX, Promega) for a broad kinase panel screen (e.g., >250 kinases). The compound is typically tested at a single high concentration (e.g., 10 µM).

-

For any kinases showing significant inhibition (>50-70%), perform follow-up dose-response assays to determine the IC50 value.

-

Assay formats are typically based on measuring the consumption of ATP or the generation of ADP.

-

-

Causality & Interpretation: Potent, sub-micromolar inhibition of a specific kinase or kinase family strongly suggests a direct interaction. This result must be correlated with cellular data (Phase 3) to confirm that the kinase is inhibited in a cellular context.

-

-

Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the assembly of microtubules from tubulin dimers.

-

Methodology:

-

Use a commercially available kit containing purified bovine or porcine brain tubulin.

-

Reconstitute tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP) and keep on ice.

-

In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., Paclitaxel for polymerization, Colchicine for depolymerization) and negative (DMSO) controls.

-

Initiate polymerization by warming the plate to 37°C.

-

Monitor the increase in absorbance at 340 nm or fluorescence over time using a plate reader.

-

-

Causality & Interpretation: Inhibition of the polymerization curve relative to the DMSO control indicates the compound is a tubulin destabilizer, consistent with binding to the colchicine site.[11]

-

Phase 3: Cellular Mechanism of Action (MoA) Studies

If a primary target is validated in Phase 2, the next step is to confirm this mechanism in a relevant cellular context.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Methodology:

-

Treat a sensitive cancer cell line (identified in Phase 1) with the compound at concentrations around its GI50 for 18-24 hours.

-

Harvest, fix (e.g., with 70% ethanol), and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

-

Causality & Interpretation: An accumulation of cells in the G2/M phase is the classic hallmark of a microtubule-targeting agent.[11] This provides strong cellular evidence to support data from the tubulin polymerization assay.

-

-

Protocol: Immunofluorescence Staining of Microtubules

-

Objective: To visually confirm the disruption of the microtubule network.

-

Methodology:

-

Grow sensitive cells on glass coverslips and treat with the compound for several hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence or confocal microscope.

-

-

Causality & Interpretation: In untreated cells, a fine, filamentous network of microtubules will be visible. In cells treated with a tubulin destabilizer, this network will collapse, appearing diffuse and disorganized, with condensed chromatin characteristic of mitotic arrest.

-

Conclusion and Forward Strategy

The analysis of 2-(3,4-Dimethoxyphenyl)pyridin-4(1H)-one through the lens of its constituent scaffolds generates a compelling, multi-target hypothesis. The molecule holds strong potential as an inhibitor of protein kinases , PDE4 , and/or tubulin polymerization , with an outside possibility of acting on COX/LOX enzymes . This dual-scaffold approach provides a powerful rationale that mitigates the risk associated with investigating a novel chemical entity.

The outlined experimental workflow provides a self-validating system. The broad phenotypic screen offers an unbiased initial assessment, which then informs a series of highly specific, hypothesis-driven biochemical assays. Positive hits from these in vitro assays are then rigorously confirmed through cellular mechanism-of-action studies, ensuring that any identified target is relevant in a physiological context. This structured, evidence-based progression is paramount for efficiently identifying and validating the most promising therapeutic targets for this and other novel compounds.

References

- BenchChem. (2025). The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development. BenchChem Technical Guide.

- Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 197–203.

-

Abdel-Aziz, A. A.-M., et al. (2006). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 41(7), 843-850. [Link]

-

Gaber, F. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(10), e2200236. [Link]

-

Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]

-

ResearchGate. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

-

Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3719. [Link]

-

Ono, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1018-1023. [Link]

-

Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522. [Link]

-

El-Damasy, D. A., et al. (2025). 2-Pyridone Scaffold as A Precursor for Different Nitrogen-containing Compounds: Synthesis, In vitro Anticancer Evaluation, and Molecular Docking. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. [Link]

-

Kamal, A., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 24(8), 1984-1988. [Link]

-

ResearchGate. (n.d.). Structures of tyrosine kinase inhibitors. (a) Pyridopyrimidinone PD.... [Link]

-

Sbardella, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5464. [Link]

-

Crocetti, L., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

-

Zare, A., et al. (2012). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 17(10), 962–967. [Link]

- BenchChem. (2025). The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.

-

Crocetti, L., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 4(1H)-Pyridinone Derivatives and Investigation of Analgesic and Antiinflammatory Activities. [Link]

-

Gurney, M. E., et al. (2010). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. ACS Medicinal Chemistry Letters, 1(3), 114-118. [Link]

-

Kumar, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Annang, F., et al. (2015). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules, 20(8), 13893-13913. [Link]

-

Kumar, A., et al. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. International Journal of All Research Education and Scientific Methods. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6420. [Link]

-

de Oliveira, H. C., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H). Molecules, 16(1), 694-708. [Link]

-

Al-Suwaidan, I. A., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances, 8(32), 17742-17755. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]

-

Blinova, E. V., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8, 37-46. [Link]

-

Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 23. [Link]

-